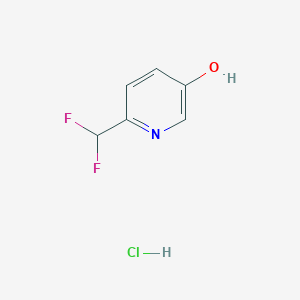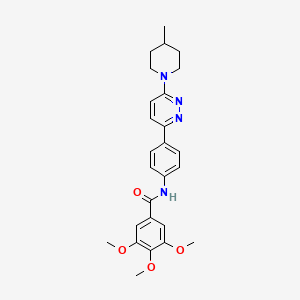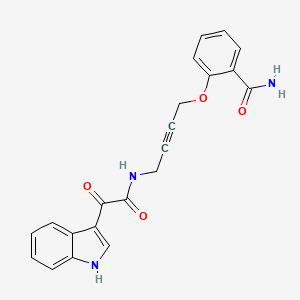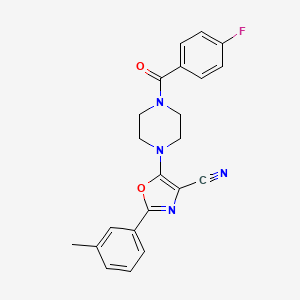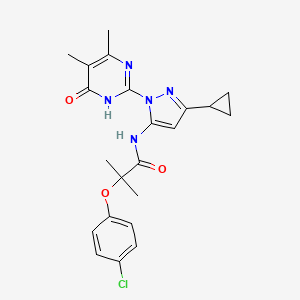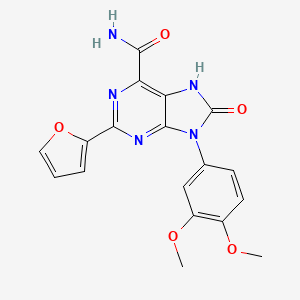
9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide, commonly known as 'DMFP', is a synthetic compound that belongs to the family of purine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DMFP has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Scientific Research Applications
Enhancement of Polyamide Performance
Aromatic polyamides incorporating (carbazol-9-yl)triphenylamine units synthesized from a related diamine monomer showed improved solubility, thermal stability, and electrochromic performance. These materials, capable of undergoing well-defined redox processes, exhibit strong color changes under applied potentials, demonstrating potential for advanced material applications (Wang & Hsiao, 2014).
Novel Syntheses in Organic Chemistry
Research into the synthesis of complex molecules, such as the creation of the grisane system through addition reactions and hydrogenation, showcases the compound's role in advancing synthetic methodologies. This work provides a basis for the development of new chemical entities with potential applications in drug discovery and materials science (Ahbab et al., 1976).
Drug Design and Bioactivity Prediction
In-silico studies have been conducted to predict the drug likeness and oral bioavailability of novel compounds, including 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine derivatives. These studies help in identifying potential drug candidates by evaluating their physicochemical properties, lipophilicity, solubility, and pharmacokinetics, thus reducing the cost and time involved in drug development (Singh, Goyal, & Sethi, 2022).
Antiprotozoal Agent Development
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents includes the synthesis of compounds from 2-acetylfuran. These studies highlight the potential of such compounds in developing treatments for protozoal infections, demonstrating strong DNA affinities and in vitro and in vivo activities against pathogens (Ismail et al., 2004).
Synthesis and Biological Evaluation
Synthesis and characterization of various derivatives, such as those involving thiophene and carboxamide groups, have been studied for their antimicrobial properties and potential pharmacological applications. These efforts contribute to the broader search for new antimicrobial agents and underscore the versatility of such chemical frameworks in medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-26-10-6-5-9(8-12(10)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)11-4-3-7-28-11/h3-8H,1-2H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLTUCNAXFQCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2667285.png)
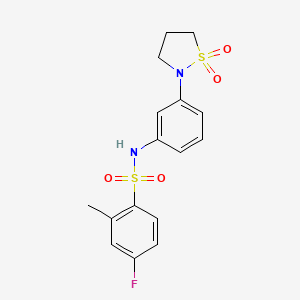
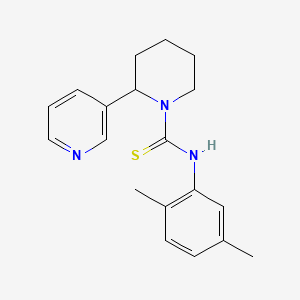
![N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2667289.png)
![N-[1-(Oxan-2-yl)propyl]prop-2-enamide](/img/structure/B2667290.png)
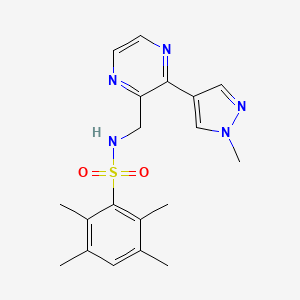
![3-(3,4-Dimethylphenyl)-5-(5-{[(4-isobutylphenyl)sulfonyl]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2667293.png)
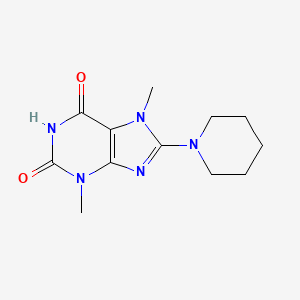
![Ethyl 4-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2667297.png)
